4-Chloro-2-methylbenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves catalytic processes and condensation reactions. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved by the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . This suggests that similar methods could potentially be applied to synthesize derivatives of 4-Chloro-2-methylbenzyl alcohol.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylbenzyl alcohol would consist of a benzene ring substituted with a chloro group at the 4-position and a methyl group at the 2-position, along with a benzyl alcohol group. The structure of related compounds, such as 4-hydroxybenzyl alcohol derivatives, has been characterized using spectroscopic data . These methods could be used to analyze the molecular structure of 4-Chloro-2-methylbenzyl alcohol.
Chemical Reactions Analysis
Ortho-hydroxybenzyl alcohols have been used in [4+3] cycloadditions with N,N'-cyclic azomethine imines under Brønsted acid catalysis to construct biologically important seven-membered heterocyclic scaffolds . Although 4-Chloro-2-methylbenzyl alcohol is not specifically mentioned, its structural similarity to ortho-hydroxybenzyl alcohols suggests it may also participate in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methylbenzyl alcohol can be inferred from related compounds. For example, 4-hydroxybenzyl alcohol has been identified as a cofactor for indoleacetic acid oxidase and is a metabolite produced during the biosynthesis of thiamine in Escherichia coli . The presence of the chloro and methyl substituents in 4-Chloro-2-methylbenzyl alcohol would likely affect its physical properties, such as boiling point and solubility, as well as its reactivity.
Relevant Case Studies
While there are no direct case studies on 4-Chloro-2-methylbenzyl alcohol, the papers provide information on related compounds. For instance, 4-hydroxybenzyl alcohol derivatives have been isolated from natural sources and have been shown to act as cofactors in biological systems . Additionally, the study of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes reveals potential applications in medicinal chemistry, as some complexes exhibit moderate anticancer activity .
Scientific Research Applications
Photocatalytic Oxidation
4-Chloro-2-methylbenzyl alcohol and its derivatives are subjects of research in photocatalytic oxidation processes. Studies have found that these compounds can be oxidized into their corresponding aldehydes using TiO2 photocatalysts under an O2 atmosphere and both UV-light and visible light irradiation. This research is crucial for understanding the reaction mechanisms and the properties of surface complexes formed on TiO2 surfaces during the oxidation process (Higashimoto et al., 2009).
Chemo- and Regio-Selective Hydroxylations
The compound and its related derivatives have been explored for their potential in chemo- and regio-selective hydroxylations. Research using Cellulosimicrobium cellulans EB-8-4 as a biocatalyst demonstrated high yields in transforming substituted toluenes to corresponding benzyl alcohols. This presents a green and efficient method for benzyl alcohol preparation, highlighting the compound's relevance in sustainable chemical processes (Dai et al., 2010).
Oxidation Catalyst Studies
4-Chloro-2-methylbenzyl alcohol is also studied in the context of oxidation reactions. For example, research on the oxidation of alcohols using hydrogen peroxide and methyltrioxorhenium as a catalyst included this compound. Such studies are important for understanding catalytic mechanisms and developing more efficient oxidation processes (Zauche & Espenson, 1998).
Bacterial and Spontaneous Dehalogenation
The compound's role in bacterial and spontaneous dehalogenation processes has been investigated. Research showed that certain bacterial strains can dehalogenate compounds like 4-chloro-2-methylbenzyl alcohol, which is significant for understanding biodegradation processes and environmental remediation strategies (Omori & Alexander, 1978).
Application in Chemical Asymmetric Catalysis
It has also been used in the field of asymmetric catalysis. Studies have demonstrated the bioreduction of certain ketones to yield optically active alcohols, which are then utilized in asymmetric catalytic processes. This showcases the potential of 4-chloro-2-methylbenzyl alcohol derivatives in synthesizing chiral molecules for pharmaceutical and chemical applications (Busto et al., 2006).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-chloro-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBDGJNZJKLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373996 | |
Record name | 4-Chloro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzyl alcohol | |
CAS RN |
129716-11-6 | |
Record name | 4-Chloro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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